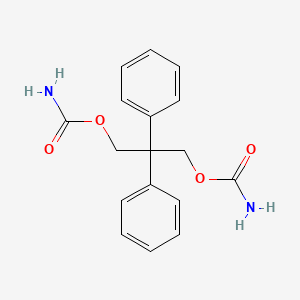![molecular formula C17H16Cl2N2O2 B14684223 2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide CAS No. 35372-54-4](/img/structure/B14684223.png)
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide is an organic compound with a complex structure that includes dichlorobenzamide and isopropylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 2,6-dichlorobenzoyl chloride with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting product is then reacted with an amine, such as aniline, to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzamide: Shares the dichlorobenzamide core but lacks the isopropylphenyl group.
N-(4-Isopropylphenyl)benzamide: Contains the isopropylphenyl group but lacks the dichlorobenzamide core.
Uniqueness
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide is unique due to the combination of its dichlorobenzamide and isopropylphenyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
35372-54-4 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2,6-dichloro-N-[(4-propan-2-ylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-10(2)11-6-8-12(9-7-11)20-17(23)21-16(22)15-13(18)4-3-5-14(15)19/h3-10H,1-2H3,(H2,20,21,22,23) |
Clé InChI |
HPFRQHPUMNFFGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


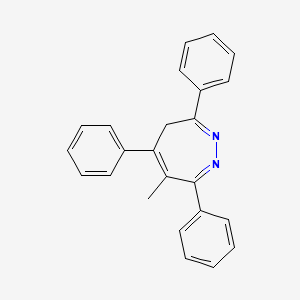
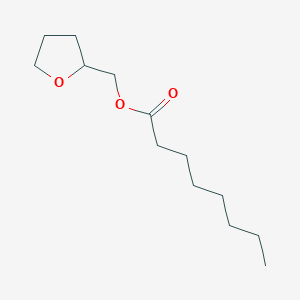
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
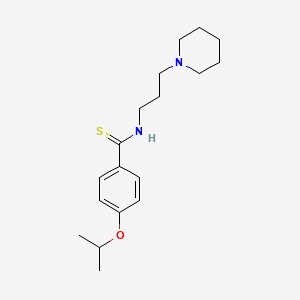
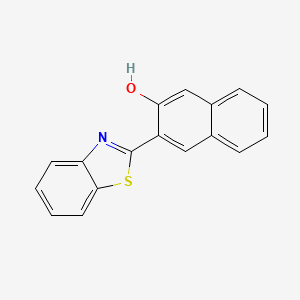
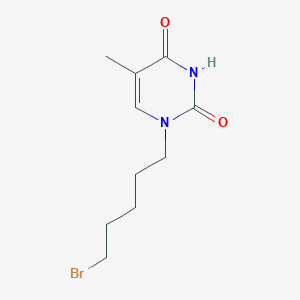
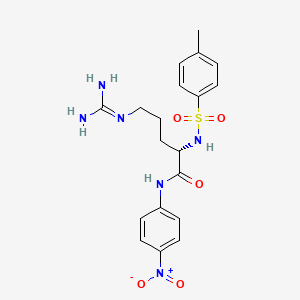
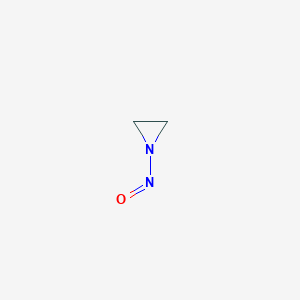
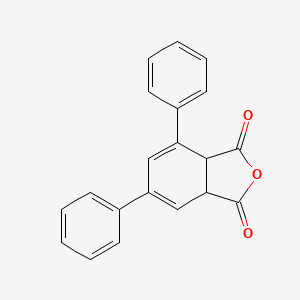
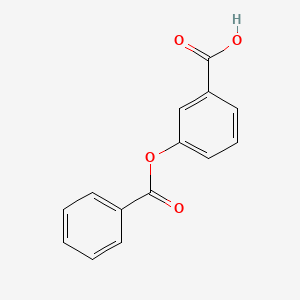
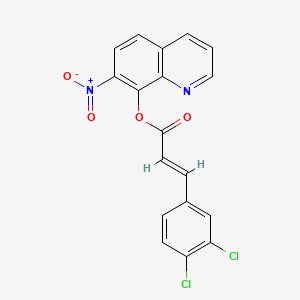
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
